7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Brand Name: Vulcanchem
CAS No.: 57625-51-1
VCID: VC2676103
InChI: InChI=1S/C15H17NO2/c1-2-5-12-14(17)11-8-3-6-10-7-4-9-16(13(10)11)15(12)18/h3,6,8,17H,2,4-5,7,9H2,1H3
SMILES: CCCC1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Molecular Formula: C15H17NO2
Molecular Weight: 243.3 g/mol

7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

CAS No.: 57625-51-1

Cat. No.: VC2676103

Molecular Formula: C15H17NO2

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one - 57625-51-1

Specification

CAS No. 57625-51-1
Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
IUPAC Name 4-hydroxy-3-propyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Standard InChI InChI=1S/C15H17NO2/c1-2-5-12-14(17)11-8-3-6-10-7-4-9-16(13(10)11)15(12)18/h3,6,8,17H,2,4-5,7,9H2,1H3
Standard InChI Key YNKWZUUUFSSUCU-UHFFFAOYSA-N
SMILES CCCC1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Canonical SMILES CCCC1=C(C2=CC=CC3=C2N(C1=O)CCC3)O

Introduction

Structural Characteristics and Classification

7-Hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one features a tricyclic framework consisting of a quinoline core with an annelated partially hydrogenated pyridine ring. The compound contains several key structural elements that contribute to its chemical behavior and potential biological activity:

  • A 7-hydroxy group that can participate in hydrogen bonding

  • A 6-propyl substituent that increases lipophilicity

  • A 5-oxo (ketone) functional group

  • A partially hydrogenated pyridine ring fused to the quinoline core

The molecule belongs to the broader pyrido[3,2,1-ij]quinoline family, which has been investigated for various pharmacological properties. The structural arrangement provides a unique spatial configuration that may influence receptor binding and biological activity profiles. Related compounds in this family have demonstrated significant diuretic properties, suggesting potential applications in treating conditions requiring regulation of fluid balance .

Pharmacological Properties and Biological Activity

Pharmacological PropertyAnticipated CharacteristicBasis for Prediction
Diuretic activityPotentially significantRelated pyrido[3,2,1-ij]quinoline derivatives show strong diuretic effects
Mechanism of actionPossible inhibition of aldosterone synthaseStructural similarity to compounds proposed to act via this mechanism
Toxicity profilePotentially low toxicityRelated compounds demonstrate favorable toxicity profiles
Kaliuretic propertiesPotentially moderateStructurally similar compounds exhibit this characteristic

Structure-Activity Relationships

The specific substitution pattern in 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one may significantly influence its pharmacological profile. Research on related compounds has highlighted several important structure-activity relationships:

  • The 7-hydroxy group appears essential for biological activity in this class of compounds

  • The presence of the additional methylene unit in the pyrido[3,2,1-ij]quinoline scaffold (compared to pyrrolo[3,2,1-ij]quinoline analogs) has been shown to enhance diuretic properties

  • The propyl substituent at position 6 may contribute to increased lipophilicity, potentially affecting pharmacokinetic properties and receptor interactions

Analytical Methods and Characterization

For the characterization of 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, several analytical techniques would be applicable, based on methodologies used for similar compounds:

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be effective for purity determination and quantitative analysis. For related compounds, researchers have employed methods such as:

  • Reverse-phase HPLC with UV detection

  • Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

Structural Confirmation

Multiple complementary techniques would typically be employed for structural confirmation:

  • Elemental analysis to confirm empirical formula

  • NMR spectroscopy (1H, 13C) for structural elucidation

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared spectroscopy to identify functional groups (particularly the 7-hydroxy and 5-oxo functionalities)

Comparative Analysis with Related Compounds

The relationship between 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one and other structurally similar compounds provides valuable context for understanding its potential properties. The following table compares key structural features with related compounds that have demonstrated bioactivity:

Compound TypeKey Structural FeaturesNotable Properties
7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-onePropyl substituent at position 6; pyrido ring systemPredicted diuretic activity; potential aldosterone synthase inhibition
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilidesCarboxanilide group at position 6; various N-aryl substitutionsConfirmed diuretic activity; some derivatives exceed hydrochlorothiazide activity
Pyrrolo[3,2,1-ij]quinoline-5-carboxanilidesOne less methylene unit in the fused ring systemGenerally lower diuretic activity than pyrido analogs

Current Research Status and Future Perspectives

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Detailed investigation of mechanism of action, particularly regarding potential aldosterone synthase inhibition

  • Preclinical evaluation of pharmacokinetic properties and safety profile

  • Exploration of synthetic methodologies to enable efficient preparation and structural modification

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